molecular formula C16H30O2 B13813818 (E)-4-Tetradecenyl acetate

(E)-4-Tetradecenyl acetate

Cat. No.: B13813818
M. Wt: 254.41 g/mol
InChI Key: CCPJDPZZVYXVBH-VAWYXSNFSA-N
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Description

Contextualization within Lepidopteran Sex Pheromone Chemistry

The study of insect sex pheromones began with the identification of the first such chemical from the silkworm moth, Bombyx mori, in 1959. nih.gov Since this pioneering work, researchers have identified the sex pheromones of more than 600 species of Lepidoptera (moths and butterflies). nih.gov These pheromones are critical for mediating reproduction for a vast number of insect pests. umn.edu

Lepidopteran sex pheromones are typically not single compounds but rather specific blends of two or more chemicals. lsu.edu The majority of these are classified as Type I pheromones, which are C10-C18 unsaturated alcohols, aldehydes, or acetates. lsu.edu The precise ratio and isomeric configuration of these components are often crucial for eliciting a behavioral response and ensuring species-specificity. umn.edu

(E)-4-Tetradecenyl acetate (B1210297) fits within this chemical family. While not one of the most commonly identified isomers, its structure is a key part of more complex pheromone molecules. For instance, (4E,10Z)-4,10-tetradecadienyl acetate, which contains the (E)-4 double bond configuration, has been identified as the major sex pheromone component of the apple leaf miner moth, Phyllonorycter ringoniella. researchgate.net Research has shown that this specific compound is highly attractive to males of the species, demonstrating the critical role of the (E)-4 structural motif in the chemical communication of this pest. researchgate.net

Significance of Tetradecenyl Acetates as Semiochemicals

Semiochemicals are chemical signals that alter the behavior of the organisms that recognize them. researchgate.net Tetradecenyl acetates are a prominent and well-studied group of semiochemicals, specifically functioning as sex pheromones for a multitude of moth species, particularly within the Tortricidae family. jst.go.jplu.senih.gov Their significance lies in their high specificity and potency, allowing them to be active in minute quantities for long-distance communication. nih.govresearchgate.net

The species-specific nature of these pheromone blends is vital for reproductive isolation among closely related species that may inhabit the same ecosystem. upc.edu This specificity is leveraged in modern agriculture through Integrated Pest Management (IPM) programs. umn.eduresearchgate.net Synthetic versions of tetradecenyl acetate blends are used in traps for several key purposes:

Detection and Monitoring : Traps baited with a specific pheromone blend can detect the presence of an invasive pest or monitor the population size and seasonal distribution of established pests. nih.govumn.edu

Mating Disruption : By releasing a large amount of a synthetic pheromone into a crop field, the ability of male moths to locate calling females is disrupted, leading to reduced mating and a decrease in subsequent pest populations. nih.govlsu.eduresearchgate.net

The table below illustrates the diversity of tetradecenyl acetate isomers and their association with various Lepidopteran species, highlighting the importance of this chemical class.

Pheromone ComponentAssociated Lepidopteran Species
(Z)-11-Tetradecenyl acetate Red-banded leafroller (Argyrotaenia velutinana) iastate.edupnas.org, Smaller tea tortrix (Adoxophyes honmai) jst.go.jp, Baldcypress leafroller (Archips goyerana) nih.gov, European corn borer (Ostrinia nubilalis) umn.edu
(E)-11-Tetradecenyl acetate Red-banded leafroller (Argyrotaenia velutinana) iastate.edupnas.org, Smaller tea tortrix (Adoxophyes honmai) jst.go.jp, Chilean fruit leaf roller (Proeulia auraria) unirioja.es, Baldcypress leafroller (Archips goyerana) nih.gov
(Z)-9-Tetradecenyl acetate Baldcypress leafroller (Archips goyerana) nih.gov, Asparagus moth (Parahypopta caestrum) d-nb.info, Cossid moth (Coryphodema tristis) plos.org, Lima bean pod borer (Etiella zinckenella) jircas.go.jp
(Z)-10-Tetradecenyl acetate Apple leafminer moth (Phyllonorycter ringoniella) researchgate.net, Leaf-miner (Phyllonorycter platani) rothamsted.ac.uk
(Z)-7-Tetradecenyl acetate Asparagus moth (Parahypopta caestrum) d-nb.info
(Z)-5-Tetradecenyl acetate Asparagus moth (Parahypopta caestrum) d-nb.info
Tetradecyl acetate Cossid moth (Coryphodema tristis) plos.org, Lima bean pod borer (Etiella zinckenella) jircas.go.jp, Kōwhai moth (Uresiphita polygonalis maorialis) nih.gov

Overview of Research Disciplines Intersecting with (E)-4-Tetradecenyl Acetate Studies

The investigation of this compound and related compounds is inherently multidisciplinary, involving contributions from several scientific fields:

Chemical Ecology : This field is central to pheromone research, focusing on identifying the chemical signals that mediate interactions between organisms and their environment. researchgate.net Researchers in this discipline work to isolate and identify the components of natural pheromone blends.

Organic Chemistry : Synthetic organic chemistry plays a crucial role in confirming the structure of identified pheromones and in producing them in larger quantities for research and commercial applications. researchgate.net The stereospecific synthesis of isomers like this compound requires precise chemical reactions to create the correct double bond geometry, which is essential for biological activity. researchgate.net

Biochemistry and Molecular Biology : Scientists in these fields investigate the biosynthetic pathways that insects use to create pheromones. iastate.edupnas.org This involves identifying the specific enzymes—such as desaturases, reductases, and acetyltransferases—and the genes that encode them within the female's pheromone gland. iastate.edud-nb.info For example, research has detailed how different desaturase enzymes create double bonds at specific positions in the fatty acid chain, leading to the variety of pheromone components seen in nature. pnas.org

Biotechnology : A developing area of research is the use of metabolic engineering to produce insect pheromones. nih.gov Scientists have successfully engineered yeast and plants to express the necessary biosynthetic enzymes from moths, offering a potentially sustainable and cost-effective "green chemistry" alternative to traditional chemical synthesis. lu.senih.gov

Neurophysiology : This discipline investigates how insects detect and process pheromone signals. A key technique is coupled gas chromatography-electroantennographic detection (GC-EAD), where the electrical response of a male moth's antenna is measured as compounds from a female's gland extract are separated by a gas chromatograph. unirioja.esplos.orgnih.gov This allows researchers to pinpoint which specific compounds in a complex mixture are biologically active.

Entomology and Agricultural Science : These applied sciences focus on using the knowledge gained from pheromone research to develop practical tools for pest management. nih.govlsu.edu Field trials are conducted to test the effectiveness of different synthetic pheromone blends and to optimize their use in monitoring traps and mating disruption strategies, ultimately aiming to reduce crop damage and insecticide use. umn.eduunirioja.es

Isolation and Extraction Procedures from Biological Sources

The initial step in the study of this compound from biological entities involves its careful extraction from the source organism, which is typically an insect. The primary source of this compound is the pheromone gland of female moths. A common procedure involves the excision of the terminal abdominal segments, which include the ovipositor and the associated pheromone gland. unirioja.essemanticscholar.org

These glands are then subjected to solvent extraction to isolate the volatile and semi-volatile organic compounds. Hexane is a frequently used solvent for this purpose due to its volatility and ability to dissolve nonpolar compounds like acetate esters. unirioja.es The extraction process is often carried out for a specific duration, for instance, 2 hours, after which the solvent containing the extracted compounds is carefully separated from the gland tissue. unirioja.es To preserve the integrity of the extracted compounds, the resulting extracts are either analyzed immediately or stored at low temperatures, such as -20 °C, until analysis. unirioja.es For quantitative studies, it is common to pool glands from multiple individuals to ensure a sufficient quantity of the pheromone for detection and analysis. unirioja.es

Advanced Chromatographic Techniques for Component Separation

Due to the complex nature of biological extracts, which contain a multitude of compounds, chromatographic techniques are indispensable for the separation and purification of this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used to identify biologically active compounds in a complex mixture. In this method, the effluent from a gas chromatograph is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID), which records the chemical profile of the sample. The other stream is directed over an isolated insect antenna, and the electrical response of the antenna to the eluted compounds is recorded as an electroantennogram (EAG).

This technique has been instrumental in identifying this compound as a key pheromone component in various moth species. For instance, in studies of the kōwhai moth (Uresiphita polygonalis maorialis), GC-EAD analysis of female pheromone gland extracts revealed distinct antennal responses from male moths to specific compounds, including tetradecenyl acetates. nih.gov Similarly, in the currant pest Euhyponomeutoides albithoracellus, GC-EAD was crucial in identifying (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as the main sex pheromone components by observing strong antennal responses in males. semanticscholar.org The technique is highly sensitive and can detect electrophysiologically active compounds even at very low concentrations present in the gland extracts. ufv.br

High-resolution gas chromatography (HRGC) is essential for separating and quantifying the different isomers of tetradecenyl acetate that may be present in a pheromone blend. The separation of geometric isomers, such as the (E) and (Z) forms, and positional isomers is critical as the biological activity of pheromones is often highly dependent on the specific isomeric composition.

Capillary columns with various stationary phases are employed to achieve the necessary resolution. For example, polar columns like those with a wax-based phase (e.g., HP-INNOWax) or a cyano-substituted phase (e.g., SP-2340) are often used to separate unsaturated acetates. semanticscholar.orgufv.br By comparing the retention times of the natural compounds with those of synthetic standards on different columns, the specific isomers can be identified. For instance, the analysis of pheromone extracts from the Chilean fruit leaf roller (Proeulia auraria) on both RTX-5 and RTX-Wax columns allowed for the identification of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. unirioja.es The high resolving power of modern capillary GC is crucial for determining the precise isomeric ratio, which can be vital for the synthesis of effective pheromone lures for pest management. tofwerk.com

Spectroscopic Techniques for Structural and Stereochemical Determination

Following chromatographic separation, spectroscopic methods are employed to definitively determine the chemical structure and stereochemistry of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules, including the position and geometry of double bonds in unsaturated compounds like this compound. While obtaining sufficient quantities of a natural pheromone for NMR analysis can be challenging, it provides unambiguous structural information when successful.

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For tetradecenyl acetates, the chemical shifts and coupling constants of the olefinic protons are particularly informative for determining the geometry of the double bond. For example, the NMR spectrum of a related compound, (E)-3-tetradecenyl acetate, shows a characteristic signal at 2.29 ppm which is indicative of a double bond at the 3-position. wur.nl Comparison of the olefinic region of the NMR spectrum with those of synthetic (E) and (Z) isomers can confirm the double bond configuration. wur.nl In a study of the click beetle Melanotus communis, the structure of the pheromone 13-tetradecenyl acetate was confirmed through ¹H and ¹³C NMR analysis of the synthesized compound, which showed characteristic signals corresponding to the acetate group and the unsaturated carbon chain. nih.gov

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification of pheromones. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

In the analysis of tetradecenyl acetates, the mass spectrum typically shows a molecular ion peak (M⁺) or related ions that help determine the molecular formula. unirioja.es Common fragment ions for acetate esters include a characteristic peak at m/z 61 (corresponding to [CH₃COOH]⁺) and a peak at m/z 43 (corresponding to the acetyl cation [CH₃CO]⁺). unirioja.esnih.gov The fragmentation pattern of the hydrocarbon chain can provide clues about the location of the double bond. For alkanes, fragmentation often results in clusters of peaks separated by 14 mass units (CH₂). libretexts.org For unsaturated compounds, the fragmentation can be more complex. To pinpoint the exact position of the double bond, derivatization techniques are often used. A common method is the formation of dimethyl disulfide (DMDS) adducts, which, upon MS analysis, produce characteristic fragments that reveal the original double bond location. nih.govgoogle.com For example, in the analysis of the pheromone of Uresiphita polygonalis maorialis, the DMDS adduct of a Δ11-tetradecenyl acetate showed a molecular ion at m/z 348 and key fragment ions at m/z 259 and 89, confirming the double bond position. nih.gov

Data Tables

Table 1: GC-EAD Active Compounds in Selected Lepidoptera Species

SpeciesCompoundDetector ResponseReference
Uresiphita polygonalis maorialis(E)-11-Tetradecenyl acetateStrong EAD response from male antennae nih.gov
Uresiphita polygonalis maorialis(Z)-11-Tetradecenyl acetateStrong EAD response from male antennae nih.gov
Euhyponomeutoides albithoracellus(E)-11-Tetradecenyl acetateStrong antennal response semanticscholar.org
Euhyponomeutoides albithoracellus(Z)-11-Tetradecenyl acetateStrong antennal response semanticscholar.org
Proeulia auraria(E)-11-Tetradecenyl acetateEAD-active unirioja.es
Proeulia auraria(Z)-11-Tetradecenyl acetateEAD-active unirioja.es

Table 2: Key Mass Spectral Fragments for Tetradecenyl Acetates

Compound/AdductKey Fragment Ions (m/z)InterpretationReference
Tetradecenyl Acetate43, 61Acetyl cation [CH₃CO]⁺, Acetic acid [CH₃COOH]⁺ unirioja.es
DMDS adduct of Δ11-tetradecenyl acetate348 (M⁺), 259, 89Confirms double bond at the 11th position nih.gov
13-Tetradecenyl acetate252 (M⁺), 192 (M⁺ - CH₃COOH)Molecular ion and loss of acetic acid nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

[(E)-tetradec-4-enyl] acetate

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h11-12H,3-10,13-15H2,1-2H3/b12-11+

InChI Key

CCPJDPZZVYXVBH-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CCCOC(=O)C

Canonical SMILES

CCCCCCCCCC=CCCCOC(=O)C

Origin of Product

United States

Biological Origin and Analytical Elucidation Methodologies

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Configurational Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful tool for the detailed structural analysis of molecules like (E)-4-tetradecenyl acetate (B1210297). These techniques probe the vibrational energy levels of a molecule, which are exquisitely sensitive to its three-dimensional structure, including the geometry around double bonds (configuration) and the spatial arrangement of single bonds (conformation).

Infrared spectroscopy relies on the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. edinst.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment. edinst.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy of the scattered photons is shifted due to interaction with the molecule's vibrations. edinst.com A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. edinst.com These distinct selection rules make IR and Raman spectroscopy complementary techniques, often providing a more complete vibrational picture when used in tandem. edinst.com

The primary application of vibrational spectroscopy in the context of (E)-4-tetradecenyl acetate is the unambiguous determination of the configuration of its carbon-carbon double bond. The distinction between cis (Z) and trans (E) isomers is crucial, as even minute amounts of the incorrect isomer can significantly impact the biological activity of pheromones. researchgate.net

Gas-phase infrared spectroscopy has proven particularly effective in this regard. The most prominent and well-established diagnostic feature for a trans double bond in long-chain unsaturated compounds is a strong absorption band in the range of 970-967 cm⁻¹. researchgate.net This band arises from the out-of-plane C-H bending vibration of the hydrogens attached to the double-bonded carbons. The corresponding cis isomer does not exhibit this absorption, making IR spectroscopy a definitive method for configurational assignment. researchgate.net

For example, the gas-phase IR spectrum of (E)-11-tetradecenyl acetate clearly shows this characteristic absorption, while it is absent in the spectrum of (Z)-11-tetradecenyl acetate. researchgate.net This principle is directly applicable to this compound for confirming the E configuration of its double bond.

Detailed conformational analysis often requires a combination of experimental spectroscopy and theoretical calculations. researchgate.net By calculating the theoretical vibrational spectra for different possible conformers and comparing them with the experimental data, it is possible to identify the most stable conformations present in a sample. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for the Configurational and Functional Group Analysis of this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance for this compoundReference
=C-H Stretch (alkene)3100-3000Presence of the C=C double bond. vscht.cz
-C-H Stretch (alkane)3000-2850Presence of the alkyl chain. vscht.czlibretexts.org
C=O Stretch (ester)1750-1735Confirms the presence of the acetate functional group. vscht.cz
C=C Stretch (alkene)1680-1640Presence of the carbon-carbon double bond. vscht.cz
-CH₂- Scissoring~1465Characteristic of the methylene (B1212753) groups in the alkyl chain. vscht.cz
-CH₃ Rocking~1378Characteristic of the terminal methyl group. vscht.cz
C-O Stretch (ester)1250-1000Confirms the presence of the ester linkage. vscht.cz
trans C=C Out-of-Plane Bend970-967Definitive marker for the (E) configuration of the double bond. researchgate.net

Table 2: Raman Spectroscopy for Conformational and Functional Group Analysis of this compound

Vibrational ModeTypical Raman Shift (cm⁻¹)Significance for this compoundReference
C=O Stretch~1730Confirms the presence of the acetate functional group. Can be sensitive to local environment. mdpi.com
C=C Stretch~1650The C=C stretch is typically strong in the Raman spectrum of alkenes. researchgate.net
Skeletal Vibrations1200-800This region is sensitive to the conformation of the alkyl chain. nih.gov

Biosynthetic Pathways and Molecular Mechanisms of E 4 Tetradecenyl Acetate Production

Precursor Fatty Acid Metabolism and Chain Elongation/Shortening

The carbon backbone of (E)-4-tetradecenyl acetate (B1210297) originates from primary fatty acid metabolism. researchgate.netnih.gov Most insect sex pheromones are derived from C16 and C18 saturated fatty acids, primarily palmitic acid and stearic acid. nih.goviastate.edu The production of these precursor fatty acids is a fundamental cellular process, followed by modifications to achieve the specific chain length required for the pheromone component. oup.com

Beta-Oxidation System for Chain Shortening

To produce (E)-4-tetradecenyl acetate, which has a 14-carbon chain, longer fatty acid precursors like palmitoyl-CoA (C16) must be shortened. This process is accomplished through a limited number of cycles of the beta-oxidation pathway. oup.compnas.org Unlike metabolic beta-oxidation which typically degrades fatty acids completely to acetyl-CoA, the beta-oxidation involved in pheromone biosynthesis is controlled to remove a specific number of two-carbon units. oup.com For the synthesis of a C14 fatty acid from a C16 precursor, a single cycle of beta-oxidation is required. oup.comiastate.edupnas.org This controlled chain-shortening is a key step in generating the correct chain length for the subsequent enzymatic modifications. nih.govoup.com The enzymes responsible for this limited chain-shortening in moth pheromone glands are still being fully characterized. nih.gov

Enzymology of Double Bond Introduction: Desaturase Specificity

The introduction of a double bond into the fatty acyl-CoA precursor is a critical step that defines the identity and biological activity of the pheromone. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases . researchgate.netfrontiersin.org These enzymes exhibit remarkable specificity in terms of the position (regiospecificity) and the geometry (stereospecificity) of the double bond they create. nih.govnih.gov

Identification and Functional Characterization of Δ4-Desaturases

The formation of this compound requires a desaturase that can introduce a double bond at the fourth carbon position of a tetradecanoyl-CoA (C14) precursor. This enzyme is referred to as a Δ4-desaturase . While Δ9, Δ10, and Δ11 desaturases are more commonly studied in the context of moth pheromone biosynthesis, Δ4-desaturases have also been identified. harvard.edunih.govmdpi.com Functional characterization of these enzymes often involves cloning the candidate gene from the pheromone gland and expressing it in a heterologous system, such as yeast or a baculovirus expression system, to confirm its activity and specificity. pnas.orgnih.gov For instance, studies on various organisms have identified desaturases that introduce double bonds at the Δ4 position of fatty acids. mdpi.comfrontiersin.orgnih.gov

Stereospecificity of Desaturation in this compound Synthesis

A crucial aspect of pheromone biosynthesis is the stereochemistry of the double bond. For this compound, the desaturase must create a double bond with the (E) or trans configuration. Many desaturases involved in pheromone production are known to produce (Z) or cis isomers. nih.govacs.org However, desaturases that produce (E) isomers have been identified and characterized. pnas.orgnih.gov The stereospecificity of the desaturation reaction is determined by the active site of the enzyme, which dictates the precise orientation of the substrate during catalysis. pnas.org Studies using isotopically labeled substrates have been instrumental in elucidating the stereochemical course of these reactions, demonstrating the specific removal of hydrogen atoms to form either the (E) or (Z) double bond. nih.govacs.org

Bifunctional Desaturases and Substrate Promiscuity

In some instances, a single desaturase enzyme can exhibit multiple functions, a phenomenon known as bifunctionality or substrate promiscuity. nih.govnih.govpnas.org For example, a single desaturase might be capable of introducing double bonds at different positions on the fatty acid chain or acting on substrates of different chain lengths. nih.govpnas.org Some desaturases have been shown to possess both desaturation and conjugation activities. nih.govnih.gov While the specific Δ4-desaturase for this compound biosynthesis may be highly specific, the broader family of insect desaturases demonstrates a remarkable evolutionary plasticity, allowing for the generation of a vast diversity of pheromone components from common metabolic precursors. nih.govharvard.edunih.gov This enzymatic flexibility is a key factor in the chemical diversity and species-specificity of moth sex pheromones.

Terminal Functional Group Modification

The final steps in the biosynthesis of this compound involve the modification of the fatty acyl precursor's carboxyl group. This process is a critical determinant of the final pheromone component's structure and activity and is accomplished through a two-step enzymatic cascade.

Fatty Acyl-CoA Reductase Activity

The conversion of the fatty acyl-CoA precursor into its corresponding fatty alcohol is a pivotal step catalyzed by fatty acyl-CoA reductases (FARs). pnas.org These enzymes perform an NADPH-dependent reduction of the fatty acyl-CoA on the cytosolic side of the peroxisomal membrane. pnas.org In the biosynthesis of moth sex pheromones, a specific subfamily of FARs, often referred to as pheromone gland-specific FARs (pgFARs), is responsible for this conversion. bohrium.comnih.govtandfonline.com

Research has shown that the specificity of the reductase system can be a key factor in regulating the final ratio of pheromone components. pnas.org In some species, a single, flexible pgFAR with a broad substrate range is capable of reducing various C14 and C16 acyl precursors to produce the alcohols needed for a complex pheromone blend. pnas.orgtandfonline.com For instance, studies on small ermine moths (Yponomeuta spp.) identified a single pgFAR that efficiently facilitates the accumulation of primary alcohols from different C14- and C16-acyl precursors. pnas.org

Conversely, other moth species utilize multiple FARs with distinct substrate specificities. In the genus Spodoptera, two different active pgFARs were identified in the pheromone gland: one that is semi-selective and specific for C14 acyls, and another that is highly selective for C16 acyls. bohrium.comnih.gov This finding suggests that the evolution of C14- and C16-specific FARs plays a crucial role in the formation of species-specific pheromone signals. bohrium.comnih.gov The characterization of these enzymes, often through heterologous expression in yeast, has confirmed their role in producing the fatty alcohol intermediates required for pheromone synthesis. pnas.orgnih.gov

Table 1: Examples of Characterized Pheromone Gland Fatty Acyl-CoA Reductases (pgFARs) in Moths
SpeciesEnzyme(s)Substrate Specificity/ActivityRelevanceReference
Yponomeuta spp. (Small Ermine Moths)Single pgFARBroad range, efficiently reduces C14 and C16 acyl precursors.Demonstrates that a single enzyme can produce multiple alcohol precursors for complex blends. pnas.org
Spodoptera exiguapgFAR I, pgFAR IIpgFAR I is C16-specific; pgFAR II is C14-acyl-specific.Shows involvement of multiple, specific reductases in shaping pheromone blend. pgFAR II is selective for Z9-14:acid. bohrium.com
Ostrinia nubilalis (European Corn Borer)Strain-specific reductase allelesSelectively converts Z11- and E11-14:acyl precursors in ratios corresponding to the strain's pheromone blend.Highlights how allelic variation in a single reductase gene can cause divergence in pheromone signals. pnas.org
Helicoverpa zea (Corn Earworm)Fatty acyl-CoA reductase 1Able to produce fatty alcohols; RNAi knockdown led to a significant decrease in (Z)-11-hexadecenal production.Confirms the direct functional role of a specific FAR in sex pheromone biosynthesis. nih.gov

Acetyl-CoA: Fatty Alcohol Acetyltransferase Activity for Ester Formation

The final step in the biosynthesis of acetate esters like this compound is the esterification of the fatty alcohol. This reaction is catalyzed by an acetyl-CoA: fatty alcohol acetyltransferase (ACT), which transfers an acetate group from acetyl-CoA to the hydroxyl group of the fatty alcohol. nih.goviastate.edu

Despite the prevalence of acetate esters as moth pheromone components, the genes encoding the specific insect-derived ACTs responsible for their biosynthesis have largely remained elusive. nih.govcore.ac.ukbiorxiv.org Numerous studies involving the sequencing of pheromone gland transcriptomes have identified multiple candidate ACT genes. core.ac.ukplos.orgnih.gov However, when these candidates were functionally expressed in heterologous systems like yeast, they often failed to show the expected acetyltransferase activity towards fatty alcohol substrates. core.ac.uk

This challenge has led researchers to explore alternative enzymes for the biotechnological production of acetate pheromones. nih.govbiorxiv.org A notable success was achieved using an alcohol acetyltransferase from yeast, Saccharomyces cerevisiae, known as ATF1. When overexpressed, the ATF1 enzyme was found to be highly efficient at acetylating a range of insect pheromone alcohols with carbon chain lengths from 10 to 18. nih.gov Its in vivo efficiency was significantly higher than that of a plant-derived diacylglycerol acetyltransferase (EaDAcT) that had also been tested. nih.gov These findings position ATF1 as a potent candidate for reconstructing acetate pheromone biosynthetic pathways in engineered biological systems. nih.govbiorxiv.org

Table 2: Investigated Enzymes for Acetyltransferase Activity in Pheromone Biosynthesis
EnzymeSource OrganismTested SystemActivity on Pheromone AlcoholsReference
Putative Acetyltransferases (34 genes)Agrotis segetum (Turnip Moth)YeastNone of the candidates acetylated the fatty alcohol substrates tested. core.ac.uk
EaDAcT (Diacylglycerol Acetyltransferase)Euonymus alatus (Burning Bush)Yeast, Nicotiana benthamianaTransformed fatty alcohols into acetates, but with high background activity in yeast and low efficiency. nih.govbiorxiv.org
ATF1 (Alcohol Acetyltransferase)Saccharomyces cerevisiae (Yeast)Yeast, Nicotiana benthamianaEfficiently acetylated C10 to C18 fatty alcohols with high in vivo and in vitro efficiency. nih.govbiorxiv.org

Genetic and Transcriptomic Regulation of Pheromone Biosynthesis

The precise production of this compound and other pheromone components is tightly regulated at the genetic level. Advances in molecular biology have allowed for detailed investigations into the genes involved and the mechanisms that control their expression in the specialized pheromone glands of female moths.

Gene Expression Profiling in Pheromone Glands

Gene expression profiling is a powerful method to identify genes involved in pheromone biosynthesis. By comparing the genes expressed in pheromone glands (PGs) with those in other tissues, researchers can pinpoint candidates that are specifically or more abundantly expressed in the gland, suggesting a role in pheromonogenesis. plos.orgnih.gov Techniques such as quantitative real-time PCR (qRT-PCR) and digital gene expression (DGE) profiling have been employed to quantify and compare expression levels. plos.orgplos.orgplos.org

For example, a study on Spodoptera litura, a moth that utilizes C14 acetates in its pheromone blend, identified 94 candidate genes and found that specific desaturase and fatty acyl reductase genes showed PG-biased or specific expression. plos.org Similarly, DGE profiling of Bombyx mori PGs was used to identify genes whose expression profiles change in response to mating, which is known to terminate pheromone production. plos.org These analyses consistently reveal that the transcripts for key biosynthetic enzymes are among the most abundantly expressed in the pheromone gland. nih.gov

Table 3: Examples of Genes with Pheromone Gland (PG)-Biased Expression
SpeciesGene(s)Putative FunctionExpression PatternReference
Spodoptera lituraSlitDes5, SlitDes11, SlitFAR3Desaturase, Fatty Acyl-CoA ReductasePG-biased or specific expression. plos.org
Agrotis ipsilonFatty Acid Synthase, DesaturaseFatty Acid Synthase, DesaturaseExpressed >40-fold higher in PGs than in the body. nih.gov
Planotortrix octodesat5Δ10-DesaturaseHighly expressed in PGs, leading to production of (Z)-8-tetradecenyl acetate. plos.org
Ctenopseustis obliquanadesat5Δ10-DesaturaseSignificantly higher expression in PGs compared to its sibling species, correlating with pheromone blend differences. plos.org

Identification of Candidate Genes via Transcriptome Sequencing

The advent of next-generation sequencing has revolutionized the study of pheromone biosynthesis. Transcriptome sequencing of mRNA from pheromone glands provides a comprehensive snapshot of all genes being expressed at the time of pheromone production, enabling the identification of a wide range of candidate genes without prior knowledge. core.ac.uknih.govdntb.gov.ua This approach has been successfully applied to numerous moth species, including those that produce tetradecenyl acetates. core.ac.ukfrontiersin.orgnih.govplos.org

These large-scale EST (Expressed Sequence Tag) projects generate vast amounts of sequence data that are assembled into unigenes. nih.govdntb.gov.ua Subsequent bioinformatic analysis, including BLAST searches against protein and nucleotide databases, allows for the annotation of these unigenes and the identification of those encoding putative desaturases, reductases, acetyltransferases, and other enzymes related to fatty acid metabolism. core.ac.ukdntb.gov.uaplos.org For instance, sequencing the PG transcriptome of the zygaenid moth Achelura yunnanensis identified 191 genes encoding potential pheromone biosynthesis enzymes. dntb.gov.ua In Ostrinia furnacalis, which uses tetradecenyl acetates, transcriptome sequencing identified 42 unigenes associated with sex pheromone biosynthesis. nih.gov

Table 4: Summary of Pheromone Gland Transcriptome Sequencing Projects
SpeciesSequencing TechnologyNumber of Identified Candidate Genes (Pheromone Biosynthesis)Reference
Heliothis virescensSanger (normalized & non-normalized libraries)Large number of potential pathway genes identified from 8,310 unigenes. nih.gov
Agrotis segetumIlluminaIdentified genes for fatty acid synthase, desaturases, FARs, and acetyltransferases. core.ac.uk
Achelura yunnanensisNot specified191 candidate genes identified from 54,297 unigenes. dntb.gov.uanih.gov
Ostrinia furnacalisIllumina (GENEWIZ)42 candidate genes identified. frontiersin.orgnih.gov
Streltzoviella insularisNext-generation sequencing74 candidate genes identified. plos.org
Agrotis ipsilon454 sequencing42 candidate transcripts identified from 23,473 unigenes. nih.gov

Promoter Region Analysis and Transcription Factor Binding

The differential expression of pheromone biosynthesis genes between closely related species, which results in distinct pheromone blends, is often due to changes in gene regulation rather than changes in the protein-coding sequences themselves. plos.orgoup.com This regulation occurs at the transcriptional level and involves the interaction of trans-acting transcription factors with cis-regulatory elements located in the promoter regions of the biosynthetic genes. oup.comuva.nl

A compelling example comes from studies on New Zealand leafroller moths of the genus Planotortrix. The sibling species P. octo and P. excessana produce different pheromone blends due to the differential expression of a Δ10-desaturase gene, desat5. oup.com Genetic crosses and promoter analysis revealed a model for this regulation: P. excessana possesses a trans-acting transcriptional repressor that silences the desat5 gene. oup.comresearchgate.net Furthermore, comparison of the promoter region (1148 bp upstream of the start codon) between the two species identified 35 sequence differences, including a 7-bp insertion in P. octo. oup.com This suggests that a cis-regulatory mutation in an activator-binding site in P. excessana also contributes to the reduced expression of the gene. uva.nlresearchgate.net This detailed work demonstrates that evolutionary changes in promoter regions and the transcription factors that bind to them are key mechanisms driving the evolution of moth pheromone diversity. plos.orgoup.com

Allelic Variation and its Impact on Pheromone Blend Production

There is no information available in the reviewed scientific literature regarding allelic variation in the genes responsible for the production of this compound.

The study of allelic variation and its impact on pheromone blends is a highly specific area of research that has been conducted for only a few, extensively studied model organisms. A primary example is the European corn borer, Ostrinia nubilalis, where allelic differences in a fatty acyl-reductase gene are known to cause significant shifts in the ratio of (Z)-11- and (E)-11-tetradecenyl acetate produced by different strains. cabidigitallibrary.org Similar genetic studies have been performed for other insects where distinct pheromone races or sibling species exist. nih.gov

Such research requires the identification of the specific genes involved in the biosynthetic pathway (e.g., desaturases, reductases) and subsequent population-level sequencing to identify single nucleotide polymorphisms (SNPs) or other genetic variations that correlate with differences in the final pheromone blend. google.com Given that the fundamental biosynthetic genes for this compound have not been characterized, no studies on their allelic variation could be found.

Scientific Literature Lacks Data on the Ecological Roles of this compound

Despite a comprehensive search of scientific literature, no specific information is currently available on the ecological roles and behavioral neuroethology of the chemical compound this compound.

Extensive database searches for the specified compound did not yield research findings related to its function as a sex pheromone, its integration into multi-component pheromone blends, or any associated behavioral and electrophysiological responses in moths or other insects. The strict adherence to the requested outline focusing solely on "this compound" cannot be fulfilled due to the absence of published scientific studies on this particular chemical.

Research in the field of chemical ecology has identified numerous isomers of tetradecenyl acetate as critical components of insect communication. For instance, compounds such as (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate are well-documented as major or minor components of the sex pheromone blends for a multitude of moth species, including the European Corn Borer (Ostrinia nubilalis) and the Currant Bud Moth (Euhyponomeutoides albithoracellus). Similarly, (Z)-9-tetradecenyl acetate is a known pheromone component in species like the Indian-meal moth (Plodia interpunctella).

However, the specific isomer this compound is not mentioned in the available literature in the context of insect chemical communication. Therefore, it is not possible to provide scientifically accurate information for the requested article structure, which includes:

Ecological Roles and Behavioral Neuroethology of E 4 Tetradecenyl Acetate

Behavioral Responses and Electroantennogram (EAG) Studies

Without primary research identifying this compound in the pheromone glands of any species or testing its behavioral or physiological effects, any discussion on these topics would be speculative.

This lack of data indicates that (E)-4-Tetradecenyl acetate (B1210297) may not be a naturally occurring semiochemical in the studied insect species, or its role has yet to be discovered and documented in scientific literature.

Stereoisomeric Specificity in Chemosensory Perception

The insect olfactory system is exquisitely tuned to detect not only the presence of a specific pheromone component but also its exact molecular structure. This specificity is crucial for distinguishing the signals of potential mates from the chemical noise of the environment, which includes pheromones from other species. This discrimination often hinges on the concepts of geometric and positional isomerism.

Geometric isomers, such as the (E) and (Z) forms of a molecule, have the same chemical formula and connectivity but differ in the spatial arrangement of atoms around a double bond. Positional isomers have the same formula but differ in the location of a functional group or, in this case, the double bond along the carbon backbone. These subtle molecular differences can lead to vastly different behavioral responses in insects.

While specific electrophysiological and behavioral data for (E)-4-Tetradecenyl acetate are not extensively documented in publicly available research, the principle of isomeric specificity is well-established for closely related compounds. For instance, in the currant bud moth, Euhyponomeutoides albithoracellus, males respond strongly to a specific blend of two positional isomers: (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. Field trapping experiments demonstrated that a 1:1 mixture of these two compounds was highly attractive, but removing either isomer caused a drastic reduction in male capture, showcasing the necessity of both positional isomers for a complete behavioral response lu.se. Further tests showed that blends with E:Z ratios of 25:75 or 50:50 were most effective, indicating a precise tuning of the sensory system to the ratio of these isomers lu.se.

The data below, adapted from studies on these analogous compounds, illustrates how insects perceive and respond to different isomers.

Interactive Data Table: Male Moth Attraction to Pheromone Isomers This table illustrates the typical differential responses observed in moths to various isomeric blends, based on findings in species like Euhyponomeutoides albithoracellus lu.se.

Lure Composition (Isomer Blend)Relative Trap Catch (%)Behavioral Interpretation
(E)-11-Tetradecenyl Acetate alone5%Component is not attractive by itself.
(Z)-11-Tetradecenyl Acetate alone8%Component is not attractive by itself.
1:1 Blend of (E)-11 & (Z)-11 Isomers100%The specific blend is highly attractive.
25:75 Blend of (E)-11 & (Z)-11 Isomers95%A slight change in ratio is still highly attractive.
75:25 Blend of (E)-11 & (Z)-11 Isomers60%A significant change in ratio reduces attraction.
Control (no pheromone)0%No attraction without the chemical cue.

This high degree of specificity ensures that a male moth is primarily attracted to females of its own species, preventing wasted reproductive effort.

Most insect sex pheromones are not single molecules but rather precise blends of multiple components. A compound like this compound, when part of such a blend, can have effects that are either synergistic or antagonistic. A synergist is a minor component that, while often inactive on its own, significantly enhances the attractiveness of the major component(s). An antagonist, conversely, is a compound that reduces or completely inhibits the response to an otherwise attractive blend.

Antagonistic effects are particularly important in maintaining species boundaries. For example, in two sympatric moth species, Spodoptera litura and Spodoptera exigua, males of each species can detect the specific pheromone components of the other. Field tests showed that adding the specific components of S. exigua ((Z)-9-tetradecenol and (Z)-11-hexadecenyl acetate) to the S. litura lure strongly inhibited the capture of S. litura males nih.gov. This mutual recognition and inhibition helps prevent cross-attraction between the two species that live in the same area nih.gov.

Interactive Data Table: Antagonistic Effects in Sympatric Spodoptera Moths Data adapted from field trapping experiments demonstrating interspecific signal inhibition nih.gov.

Lure CompositionMean Male Catches (S. litura)Mean Male Catches (S. exigua)Effect Observed
S. litura Pheromone Blend1570Species-specific attraction.
S. exigua Pheromone Blend098Species-specific attraction.
S. litura Blend + S. exigua component23N/AAntagonism (Inhibition of S. litura attraction).
S. exigua Blend + S. litura componentN/A35Antagonism (Inhibition of S. exigua attraction).
Combined Lures of Both Species025Strong antagonism for both species.

Conversely, synergistic effects are demonstrated where a complete blend is required for a full behavioral response. Often, a primary component elicits initial upwind flight, but minor components are necessary to trigger the final stages of courtship and landing nih.gov.

Ecological and Evolutionary Implications of Pheromone Variation

Variations in pheromone blends, driven by subtle genetic shifts affecting their production or perception, can have profound consequences on the ecology and evolution of a species. These chemical signals are at the forefront of reproductive success and are therefore subject to strong selective pressures.

Pheromone communication systems are a primary mechanism for pre-zygotic reproductive isolation, which prevents hybridization between closely related species. When two species live in the same geographic area (sympatry), a distinct pheromone blend is crucial for maintaining species identity.

The evolution of new species (speciation) can be driven by shifts in these chemical signals. If a mutation in a population leads to a change in the pheromone blend produced by females, and a corresponding mutation occurs in males that favors this new blend, this sub-group can become reproductively isolated from the parent population. Over time, this can lead to the formation of a new species nih.gov. The case of the two sympatric Spodoptera species is a clear example of this principle in action. The species-specific components in their respective pheromone blends act as a strong barrier to interbreeding, with electroantennogram (EAG) studies confirming that the male antennae of each species can detect the "wrong" components, leading to an inhibitory behavioral response nih.gov.

The evolution of pheromone signals does not occur in a vacuum; it is embedded within a complex ecological web of interactions with other organisms, including host plants and predators.

Host Plants: Many herbivorous insects, including moths, are specialists that rely on one or a few related host plant species. The chemical cues from these plants (kairomones) can become integrated with the insect's own pheromone communication. Research has shown that for some moths, the response of males to the female's sex pheromone is significantly enhanced in the presence of volatile compounds from the host plant purdue.edu. This creates a powerful, combined signal that indicates not only the presence of a potential mate but also a suitable location for egg-laying. This linkage can drive co-evolution; as a plant species evolves its chemical profile, the insects that rely on it may need to adapt their sensory systems, potentially leading to further specialization and speciation iastate.edu.

Predators and Parasitoids: Pheromone signals, while essential for mating, can be a double-edged sword. Predators and parasitoids can evolve to "eavesdrop" on these chemical conversations, using the pheromones as kairomones to locate their prey or hosts nih.gov. This creates a strong selective pressure on the signaling insect. A pheromone blend that is too conspicuous may lead to higher rates of predation. This could favor the evolution of less detectable signals, lower pheromone release rates, or shifts in the timing of calling behavior to avoid peak predator activity. This dynamic interplay, where the signaler (moth) and the eavesdropper (predator) exert reciprocal selective pressures on each other, is a classic example of co-evolution.

Chemoreception and Neurophysiological Mechanisms of E 4 Tetradecenyl Acetate Detection

Peripheral Olfactory System: Antennae and Sensilla

In insects, the primary organs for detecting airborne chemical cues such as (E)-4-Tetradecenyl acetate (B1210297) are the antennae. plos.org The surface of the antennae is covered with thousands of microscopic, hair-like structures known as sensilla, which function as the primary sites of olfactory transduction. plos.orgnih.gov These sensilla house the dendritic endings of olfactory receptor neurons (ORNs), providing a direct interface between the external chemical environment and the insect's nervous system. nih.gov Different morphological types of sensilla, such as trichoid, basiconic, and coeloconic, are specialized for detecting particular classes of odors; pheromones are typically detected by neurons within long trichoid sensilla. nih.gov

Pheromone-sensitive sensilla, often of the sensilla trichodea type, possess a distinct ultrastructure optimized for the capture and detection of specific molecules like (E)-4-Tetradecenyl acetate. These sensilla appear as elongated, porous, cuticular hairs. nih.govnih.gov Electron microscopy studies reveal that the wall of the sensillum is perforated by numerous nanopores, which allow pheromone molecules to pass from the air into the interior of the sensillum shaft. nih.govresearchgate.net

Each pheromone-sensitive sensillum is typically innervated by one to three ORNs. nih.govresearchgate.net The dendrites of these neurons, which contain the olfactory receptors, extend up into the hair shaft and are bathed in a fluid called the sensillar lymph. plos.orgnih.gov In the hawkmoth Manduca sexta, for example, each long trichoid sensillum is innervated by two sensory neurons, each of which projects an unbranched dendrite into the hair shaft. nih.gov This arrangement protects the delicate neuronal membranes while placing them in close proximity to the odorous environment. nih.gov

The internal structure of the sensillum shaft often features a double-walled cuticle with spoke-like channels connecting the outer pores to the central lumen containing the sensillar lymph and neuronal dendrites. researchgate.net This intricate architecture is believed to facilitate the efficient transport of hydrophobic pheromone molecules to the receptors.

The sensillar lymph is a critical, yet often overlooked, component of olfactory detection. nih.gov It is an aqueous, ionic fluid that fills the lumen of the sensillum and creates the immediate environment for the ORN dendrites. nih.govbritannica.com This lymph is not a passive medium; it is rich in a variety of secreted proteins, including odorant-binding proteins (OBPs), chemosensory proteins (CSPs), and odor-degrading enzymes (ODEs), which are produced by non-neuronal accessory cells. plos.orgnih.gov

Three main types of accessory cells, also known as enveloping or auxiliary cells, are associated with each sensillum: the thecogen, trichogen, and tormogen cells. nih.gov These cells play vital roles throughout the development and function of the sensillum. Their primary functions in the mature sensillum include:

Secretion: They produce and secrete the components of the sensillar lymph, including OBPs and ODEs. plos.orgnih.gov

Maintenance: They are responsible for maintaining the ionic composition of the lymph, which is crucial for proper ORN function.

Clearance: Following ORN activation, pheromone molecules must be cleared from the sensillum to allow for the detection of subsequent signals. Accessory cells express proteins, such as the Sensory Neuron Membrane Protein 2 (SNMP2), which are involved in taking up the fatty acid products of pheromone degradation from the lymph, thus helping to maintain sensillum sensitivity. nih.gov

Molecular Mechanisms of Ligand Binding

The journey of a hydrophobic molecule like this compound from a pore on the sensillum surface to a receptor on the ORN dendrite is facilitated by soluble proteins within the sensillar lymph. nih.gov These proteins, primarily Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs), are thought to act as carriers, solubilizing the pheromone and transporting it across the aqueous lymph to the neuronal membrane. nih.govresearchgate.netmdpi.com

OBPs and CSPs are small, water-soluble proteins found in high concentrations in the sensillar lymph. nih.govfrontiersin.org The interaction between these proteins and odorant ligands is a dynamic process governed by binding kinetics. Assessing these properties is essential for understanding their physiological function. nih.gov

The most common method for studying these binding kinetics is the fluorescence competitive binding assay. nih.govnih.gov In this technique, a fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is added to a solution of the purified OBP or CSP. The probe binds to the hydrophobic pocket of the protein, resulting in a strong fluorescent signal. When a competing ligand, such as this compound, is introduced, it displaces the fluorescent probe from the binding pocket, causing a quenching of the fluorescence. The degree of quenching is proportional to the amount of ligand bound to the protein.

By measuring the change in fluorescence at increasing concentrations of the competing ligand, a binding curve can be generated. From this curve, the dissociation constant (Kd) or the inhibition constant (Ki) can be calculated. These values represent the concentration of the ligand required to displace 50% of the fluorescent probe and are indicative of the binding affinity between the protein and the ligand. nih.gov

Different OBPs and CSPs exhibit varying degrees of binding specificity and affinity for different ligands. nih.gov Some OBPs are generalists, capable of binding a wide range of compounds, while others, particularly those involved in pheromone detection (often called Pheromone-Binding Proteins or PBPs), are highly specific to particular pheromone components. frontiersin.org This specificity is crucial for filtering the vast array of environmental chemicals and ensuring that only relevant signals are efficiently transported to the receptors.

Studies on various insect species have characterized the binding affinities of specific OBPs to pheromone components, including acetate esters similar to this compound. For instance, research on the polyphagous insect Athetis lepigone showed that its OBP, AlepGOBP2, had a high binding affinity for the sex pheromone components (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate. frontiersin.org Similarly, work on the lady beetle Harmonia axyridis demonstrated that different OBPs had distinct binding profiles, with HaxyOBP15 showing strong affinity for several compounds including geranyl acetate and linalyl acetate. nih.gov

The binding affinities are typically reported as inhibition constants (Ki) in micromolar (µM) concentrations. A lower Ki value indicates a higher binding affinity.

Table 1: Representative Binding Affinities of Insect OBPs to Acetate Esters and Related Compounds This table presents data from various studies to illustrate the typical binding affinities observed for OBPs with pheromone-like molecules. Data for this compound itself is contextually represented by these related compounds.

OBP NameInsect SpeciesLigandBinding Affinity (Ki in µM)
HaxyOBP15Harmonia axyridisGeranyl acetate15.54
HaxyOBP15Harmonia axyridisLinalyl acetate31.01
AlepGOBP2Athetis lepigone(Z)-7-dodecenyl acetateHigh Affinity (qualitative)
AlepGOBP2Athetis lepigone(Z)-9-tetradecenyl acetateHigh Affinity (qualitative)

This specificity ensures that the olfactory system can finely discriminate between the precise components of a species-specific pheromone blend and other environmental odors.

Olfactory Receptor Neuron (ORN) Activation

The final step in peripheral chemoreception is the activation of the ORN. This occurs when the pheromone molecule, likely in complex with an OBP, interacts with a specific olfactory receptor (OR) embedded in the dendritic membrane of the neuron. nih.gov Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimeric complex consisting of a specific, ligand-binding OR subunit and a highly conserved co-receptor known as Orco. frontiersin.orgfrontiersin.org

Binding of this compound to its specific OR is believed to trigger a conformational change in the receptor complex, leading to the opening of the associated ion channel. frontiersin.org This opening allows for an influx of cations into the neuron, causing a depolarization of the dendritic membrane. If this depolarization, known as the receptor potential, is strong enough to reach the neuron's firing threshold, it will trigger a series of action potentials (spikes). nih.gov

These action potentials are the electrical signals that travel down the axon of the ORN from the antenna to the primary olfactory processing center in the brain, the antennal lobe. researchgate.net The frequency and temporal pattern of these action potentials encode information about the identity and concentration of the detected pheromone. nih.govresearchgate.net The olfactory system is highly dynamic; ORNs can adapt their sensitivity based on prior exposure to a pheromone, a process known as gain control, which allows the insect to detect faint signals in a noisy chemical environment and respond to fluctuating concentrations within an odor plume. researchgate.netnih.govelifesciences.org

Pheromone Receptor (PR) Identification and Functional Characterization

The initial and most critical step in the perception of this compound is its interaction with specific Pheromone Receptors (PRs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs) housed within specialized sensilla on the insect's antennae. While specific PRs for this compound have been characterized in various moth species, the general principles of their identification and function are well-established.

The identification of PRs typically involves molecular techniques such as transcriptomics of male antennae to identify candidate receptor genes. These candidate genes are then functionally characterized using heterologous expression systems, such as Xenopus oocytes or modified Drosophila OSNs, to confirm their specific tuning to this compound. For instance, studies on species like Spodoptera litura have successfully identified and functionally characterized PRs for similar pheromone components, revealing their specificity and sensitivity. oup.com The expression of these PRs is often highly enriched in the antennae of male moths, underscoring their dedicated role in detecting female-emitted sex pheromones. oup.com

A functional PR complex is typically a heteromer, consisting of a specific, ligand-binding PR protein and a highly conserved co-receptor known as Orco (Odorant receptor co-receptor). oup.com This Orco subunit is essential for the proper localization and function of the entire receptor complex. pnas.orgfrontiersin.orgfrontiersin.org

Table 1: Key Molecular Components in Pheromone Reception

ComponentFunction
Pheromone Receptor (PR)Binds to specific pheromone components like this compound.
Orco (Odorant receptor co-receptor)Forms a heteromeric complex with the PR, essential for receptor function.
Pheromone-Binding Protein (PBP)Solubilizes and transports hydrophobic pheromone molecules through the sensillum lymph to the PR. oup.comfrontiersin.org
Sensory Neuron Membrane Protein (SNMP)Implicated in the transfer of the pheromone from the PBP to the PR. frontiersin.orgresearchgate.net

Ion Channel Gating and Signal Transduction Pathways

Upon binding of this compound to its specific PR, a conformational change is induced in the receptor complex, leading to the opening of an ion channel and the generation of an electrical signal. The precise mechanisms of ion channel gating and subsequent signal transduction in insect pheromone detection are still a subject of active research, with evidence supporting two primary models:

Ionotropic Signaling: In this model, the PR/Orco complex itself functions as a ligand-gated ion channel. nih.govnih.govnih.gov The binding of the pheromone directly opens the channel, allowing an influx of cations (such as Na+, K+, and Ca2+) into the OSN. nih.gov This rapid depolarization of the neuron's membrane generates an action potential that propagates along the axon to the brain. This direct gating mechanism is thought to allow for very fast response times, which is crucial for insects tracking a pheromone plume in flight. nih.gov

Metabotropic Signaling: An alternative model, primarily based on studies in moths like Manduca sexta, suggests the involvement of a G protein-coupled, second messenger-mediated pathway. frontiersin.orgresearchgate.net In this scenario, the PR, upon pheromone binding, activates a G protein (specifically Gq). This, in turn, stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to and opens ion channels on the plasma membrane, leading to cation influx and neuronal depolarization. frontiersin.orgresearchgate.net While potentially slower than the ionotropic mechanism, this pathway could provide signal amplification.

It is also plausible that both mechanisms are not mutually exclusive and could operate in concert or in different species and contexts.

Stereochemical Basis of Receptor-Ligand Interactions

The high specificity of pheromone detection is critically dependent on the precise three-dimensional fit between the pheromone molecule and the binding pocket of its receptor. For a compound like this compound, the stereochemistry of the double bond (the E, or trans, configuration) is a crucial determinant of its biological activity.

This principle is fundamental to the species-specificity of chemical communication in insects. Many closely related moth species use the same chemical compounds as pheromones but in different isomeric ratios. The evolution of PRs with fine-tuned specificity for these different ratios is a key mechanism in maintaining reproductive isolation between species. frontiersin.org

Central Processing of Pheromonal Information

Once this compound is detected by the peripheral OSNs, the encoded neural signals are transmitted to the primary olfactory center of the insect brain, the antennal lobe (AL). Here, the information undergoes significant processing before being relayed to higher brain centers that orchestrate a behavioral response.

Projection Neuron Responses in the Antennal Lobe

The axons of OSNs that express the same type of PR converge onto distinct, spherical neuropils within the AL called glomeruli. researchgate.net Within these glomeruli, the OSNs synapse with two main types of neurons: local interneurons (LNs) and projection neurons (PNs). The PNs are the output neurons of the AL, transmitting the processed olfactory information to higher brain centers such as the mushroom bodies and the lateral horn. elifesciences.org

The response of PNs to stimulation with this compound can be complex, often exhibiting multiphasic patterns of excitation and inhibition. researchgate.netnih.gov A typical response might consist of an initial burst of action potentials (excitation), followed by a period of hyperpolarization (inhibition), and sometimes another phase of excitation. nih.govopenrepository.com These complex response patterns are shaped by the interplay of direct excitatory input from OSNs and lateral inhibition mediated by LNs connecting different glomeruli. This processing sharpens the tuning of the PNs and enhances the contrast between the signals for different pheromone components.

Glomerular Organization and Topographical Mapping of Pheromone Components

In male moths, the glomeruli that process sex pheromone information are typically enlarged and located in a distinct, male-specific region of the AL known as the macroglomerular complex (MGC). frontiersin.orgopenrepository.comnih.govnih.gov The MGC is a key specialization for sensitive and specific pheromone detection.

There is a strict topographical mapping of pheromone components within the MGC. Each component of a species' pheromone blend, including this compound, is processed in a specific, identifiable glomerulus. frontiersin.orgnih.govfrontiersin.org For example, in many moth species, the major pheromone component activates the largest glomerulus of the MGC (often called the cumulus), while minor components are processed in smaller, satellite glomeruli. frontiersin.orgnih.gov This "labeled-line" system, where specific components are routed to dedicated processing units, ensures that the chemical identity of the pheromone is preserved and accurately represented in the brain. The spatial arrangement of these activated glomeruli within the MGC forms a neural code for the specific pheromone blend of a given species.

Table 2: Glomerular Processing in the Macroglomerular Complex (MGC)

Glomerulus TypeTypical Pheromone Component ProcessedRelative Size
CumulusMajor pheromone componentLargest
Satellite GlomeruliMinor or antagonistic pheromone componentsSmaller

Descending Neural Pathways and Behavioral Output Integration

After processing in the antennal lobe, PNs convey the information about this compound to higher-order brain regions, including the lateral horn and mushroom bodies, which are involved in integrating sensory information and learning. From these centers, the information is further relayed via descending neurons (DNs) to motor centers in the thoracic ganglia, which control locomotion (walking and flight). biologists.com

The lateral accessory lobes (LALs) are a critical neuropil in the brain that receives input from the AL and plays a key role in steering and orientation behaviors in response to pheromones. ed.ac.ukoxfordre.com Certain descending neurons originating in the LALs exhibit "flip-flop" activity, alternating between high and low firing rates, which is thought to drive the characteristic zig-zagging flight pattern of moths tracking a pheromone plume. ed.ac.ukoxfordre.com The detection of a pulse of this compound would trigger a change in the state of these neurons, leading to a turn or surge upwind. The integration of this pheromonal information with other sensory modalities, such as visual and mechanosensory cues about wind direction, is crucial for successful navigation to the pheromone source and ultimately, locating a mate. biologists.com This entire pathway, from receptor binding to motor output, represents a highly efficient neural circuit for translating a specific chemical cue into a complex and vital behavioral sequence.

Advanced Synthetic Methodologies for E 4 Tetradecenyl Acetate Research

Stereoselective Synthesis of (E)-4-Tetradecenyl Acetate (B1210297)

Achieving high stereoselectivity for the E-configured double bond is the primary challenge in the synthesis of (E)-4-tetradecenyl acetate. Several powerful reactions in organic chemistry have been adapted to meet this challenge, each offering distinct advantages in terms of yield, selectivity, and substrate scope.

Wittig Reactions for Stereocontrol of the Double Bond

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the nature of the substituents on the ylide.

To achieve the desired (E)-alkene geometry for this compound, stabilized ylides are typically employed. organic-chemistry.org These ylides contain an electron-withdrawing group (e.g., an ester or ketone) that delocalizes the negative charge on the carbanion, making the ylide more stable. The reaction of a stabilized ylide with an aldehyde proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene. libretexts.orgberkeley.edu A general synthetic route involves the reaction of decanal with a stabilized phosphorane, followed by reduction of the stabilizing group and acetylation.

Alternatively, the Schlosser modification of the Wittig reaction can be used to obtain (E)-alkenes from non-stabilized ylides, which typically favor the (Z)-isomer. libretexts.org This modification involves the use of a strong base at low temperatures to equilibrate an intermediate betaine to its more stable threo-diastereomer, which then eliminates to form the (E)-alkene.

Table 1: Stereoselectivity in Wittig Reactions
Ylide TypeTypical Substituent (R)Reaction ConditionsMajor ProductRationale
Stabilized-COOR', -COR'Standard (salt-free)(E)-AlkeneThermodynamically controlled reaction pathway.
Non-stabilized-Alkyl, -HStandard (salt-free)(Z)-AlkeneKinetically controlled, irreversible formation of a cis-oxaphosphetane intermediate.
Non-stabilized-Alkyl, -HSchlosser Modification(E)-AlkeneBase-mediated equilibration to a more stable threo-betaine intermediate.

Alkylation of Terminal Alkynes followed by Selective Reduction

A classic and reliable method for constructing internal (E)-alkenes involves the partial reduction of an alkyne. This strategy offers excellent stereocontrol. The synthesis of this compound via this route begins with a terminal alkyne, such as 1-dodecyne. The alkyne is deprotonated with a strong base (e.g., sodium amide or n-butyllithium) to form an acetylide anion. This nucleophilic anion is then alkylated with a suitable electrophile, such as 2-(2-bromoethoxy)tetrahydro-2H-pyran, to construct the full C14 carbon skeleton.

The crucial step for stereocontrol is the selective reduction of the internal alkyne to an (E)-alkene. This is most commonly achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia at low temperatures (−33 °C). openstax.org The mechanism involves a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated. openstax.org Subsequent deprotection of the alcohol and acetylation yields the final product.

Table 2: Reagents for Selective Alkyne Reduction
Reagent/SystemStereochemical OutcomeMechanism Type
Na or Li in liquid NH₃(E)-AlkeneDissolving Metal Reduction
H₂, Lindlar's Catalyst(Z)-AlkeneSyn-Hydrogenation
H₂, Pd/CAlkaneComplete Hydrogenation
[Cp*Ru(MeCN)₃]PF₆, R₃SiH then TBAF(E)-AlkeneTrans-Hydrosilylation/Protodesilylation missouri.edu

Olefin Metathesis Approaches for E-Selectivity

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. nih.govsigmaaldrich.comatlanchimpharma.com Cross-metathesis (CM), in particular, is well-suited for the synthesis of pheromones like this compound. nih.gov This reaction involves the exchange of alkylidene fragments between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. atlanchimpharma.com

The synthesis of tetradecenyl acetate isomers for the omnivorous leafroller pheromone has been demonstrated using a second-generation Grubbs' catalyst. researchgate.net This cross-metathesis reaction can produce a desired ratio of E/Z isomers. researchgate.net To favor the (E)-isomer, reaction conditions and catalyst selection are critical. Generally, second-generation Grubbs' catalysts, which feature an N-heterocyclic carbene (NHC) ligand, tend to provide higher E-selectivity compared to first-generation catalysts, especially in cross-metathesis reactions. The reaction typically involves coupling a terminal alkene, such as 1-undecene, with a functionalized alkene partner like 4-acetoxy-1-butene, with the release of ethylene as a byproduct.

Table 3: Common Catalysts for Olefin Metathesis
Catalyst NameGenerationKey FeaturesTypical Selectivity
Grubbs' CatalystFirstHigh functional group tolerance, but lower activity.Often gives E/Z mixtures.
Grubbs' CatalystSecondHigher activity and thermal stability due to NHC ligand.Generally favors (E)-alkenes in CM.
Hoveyda-Grubbs' CatalystSecondChelating isopropoxystyrene ligand, high stability, catalyst can be recovered.High (E)-selectivity.
Schrock's CatalystN/A (Molybdenum-based)Very high activity, but sensitive to air and functional groups.Can be tuned for E or Z selectivity.

Chiral Pool Synthesis and Asymmetric Methods

While this compound is an achiral molecule, chiral pool synthesis and asymmetric methodologies are highly relevant for preparing chiral precursors or structurally related chiral pheromones. nih.gov The "chiral pool" refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids, sugars, and terpenes. wikipedia.orgnih.govstudysmarter.co.uk These can serve as starting materials to construct specific segments of a target molecule with inherent stereocontrol. nih.govankara.edu.tr For example, a chiral fragment of a pheromone could be synthesized from a starting material like L-lactic acid or a specific sugar, ensuring the correct absolute stereochemistry of any stereocenters in analogs or complex pheromone blends. nih.gov

Asymmetric synthesis involves using a chiral reagent, catalyst, or auxiliary to introduce a new stereocenter into a molecule with a preference for one enantiomer or diastereomer. beilstein-journals.orguvic.ca For instance, an asymmetric conjugate addition could be used to create a chiral intermediate, which is then elaborated into a pheromone analog. beilstein-journals.org Although the final target, this compound, lacks a stereocenter, these methods are indispensable for building a library of chiral analogs for structure-activity relationship studies, where the introduction of a stereocenter could significantly impact biological activity.

Synthesis of Labeled Analogs for Biosynthetic Pathway Elucidation (e.g., Deuterated, 13C-labeled)

To understand how insects produce this compound, researchers feed them isotopically labeled precursors and trace the label's incorporation into the final pheromone. This requires the synthesis of analogs containing heavy isotopes like deuterium (²H) or carbon-13 (¹³C).

Carbon-13 labeling is often used to trace the carbon skeleton. For example, [1-¹³C]-labeled sodium acetate can be fed to an insect to determine if the pheromone is constructed via the fatty acid biosynthesis pathway. sioc-journal.cn The synthesis of a specifically labeled precursor, such as [4-¹³C]-4-bromobutanol, would allow for the introduction of a ¹³C label at a precise position in the final pheromone molecule. Analysis of the resulting pheromone by ¹³C-NMR or mass spectrometry reveals the location and extent of label incorporation. documentsdelivered.comresearchgate.net

Deuterium labeling is useful for tracking specific hydrogen atoms and studying reaction mechanisms or metabolic pathways. Deuterated analogs can be synthesized by using deuterated reducing agents (e.g., lithium aluminum deuteride, LAD) to reduce a carbonyl or ester function, or by using deuterated building blocks in a coupling reaction. The presence and position of deuterium can be readily detected by mass spectrometry.

Table 4: Strategies for Isotopic Labeling
IsotopeLabeled Precursor ExampleSynthetic MethodPurpose in Biosynthetic Studies
¹³C[1-¹³C]-Dodecyl bromideAlkylation of a labeled starting material.Tracing the carbon backbone assembly.
¹³CK¹³CNIntroduction of a labeled nitrile group, followed by hydrolysis/reduction.Incorporating a label at a specific carbon.
²H (Deuterium)LiAlD₄ (LAD)Reduction of an ester or aldehyde to a deuterated alcohol.Probing C-H bond cleavage/formation steps in metabolism.
²H (Deuterium)D₂ gas with Lindlar's catalystSemireduction of an alkyne to a deuterated (Z)-alkene.Investigating stereospecific enzymatic reactions.

Preparation of Structurally Modified Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding which molecular features of a pheromone are critical for its biological function. nih.gov This involves synthesizing a series of analogs where specific parts of the this compound molecule are systematically altered and then testing their activity, often using techniques like electroantennography (EAG) or field trapping assays.

Key structural modifications for SAR studies of this compound include:

Varying the chain length: Synthesizing homologs with 12, 13, 15, or 16 carbons (dodecenyl, tridecenyl, pentadecenyl, or hexadecenyl acetates) helps determine the optimal chain length for receptor binding.

Altering the double bond position: Moving the double bond to the 3-, 5-, or 6-positions can reveal the importance of its location for biological activity.

Changing the double bond geometry: Synthesizing the corresponding (Z)-4-tetradecenyl acetate is crucial to confirm that the (E)-geometry is the active isomer or to investigate potential synergistic or inhibitory effects.

Modifying the functional group: Replacing the acetate group with other esters (propionate, butyrate), an alcohol, an aldehyde, or an ether can probe the role of the terminal functional group in receptor interaction.

Homologation and Chain-Shortening Studies

Homologation:

Homologation, the extension of a carbon chain by a single methylene (B1212753) unit, has been achieved through various synthetic routes. A common approach involves the Wittig reaction, where a phosphorus ylide is reacted with an appropriate aldehyde to extend the carbon chain and introduce a double bond with controlled stereochemistry. For the synthesis of longer chain analogues of this compound, a starting aldehyde can be subjected to a Wittig reaction with a phosphorane bearing the desired additional carbon atoms.

Another classical method for one-carbon homologation is the Arndt-Eistert synthesis. nih.govresearchgate.netnih.gov This reaction sequence typically begins with the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated carboxylic acid or ester, which can then be converted to the desired acetate. nih.govresearchgate.netnih.gov While effective, the use of the toxic and explosive diazomethane has led to the development of safer alternatives.

Chain-Shortening:

The synthesis of shorter analogues of this compound often employs oxidative cleavage of the double bond. Ozonolysis is a powerful technique for this purpose, where the alkene is treated with ozone followed by a reductive or oxidative workup to yield aldehydes, ketones, or carboxylic acids, depending on the conditions. wpmucdn.comnih.govcambridgemedchemconsulting.com For instance, ozonolysis of a precursor with a double bond at a specific position can yield an aldehyde with a shorter carbon chain, which can then be converted to the target chain-shortened acetate.

The following table summarizes representative examples of homologated and chain-shortened analogues of this compound and the typical synthetic methods employed.

Compound NameStructureSynthetic Method for Chain Modification
(E)-4-Tridecenyl acetateCH₃(CH₂)₇CH=CH(CH₂)₃OAcOxidative Cleavage (e.g., Ozonolysis)
(E)-4-Pentadecenyl acetateCH₃(CH₂)₉CH=CH(CH₂)₃OAcWittig Reaction or Grignard Coupling
(E)-5-Tetradecenyl acetateCH₃(CH₂)₇CH=CH(CH₂)₄OAcWittig Reaction

Note: "OAc" represents the acetate group (-OCOCH₃).

Functional Group Modifications for Receptor Probing

To map the key interaction points between the pheromone and its receptor, researchers synthesize analogues of this compound with modified functional groups. These modifications can alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule, providing insights into the nature of the receptor binding site.

Common modifications include the replacement of the acetate group with other esters, ethers, or ketones. For example, the synthesis of an ether analogue can be achieved by Williamson ether synthesis, reacting the corresponding alcohol with an alkyl halide. Ketone analogues can be prepared through the oxidation of a secondary alcohol or by employing organometallic reagents with a suitable electrophile.

The concept of bioisosteric replacement is often utilized in these studies. nih.govsilae.itnih.govresearchgate.netrsc.org Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. By replacing the acetate group with its bioisosteres, chemists can probe the importance of specific electronic and steric features for receptor activation.

The table below presents examples of functional group modifications on the (E)-4-tetradecenyl scaffold.

Analogue TypeModified Functional GroupRationale for Modification
Ether Analogue-OCH₃Investigate the role of the carbonyl oxygen in hydrogen bonding.
Ketone Analogue-C(O)CH₃Examine the importance of the ester linkage versus a simple carbonyl group.
Propionate Analogue-OCOCH₂CH₃Probe the steric tolerance of the receptor pocket around the acetate group.

Future Research Directions and Theoretical Perspectives

Unraveling Cryptic Genes and Non-Expressed Pheromone Biosynthesis Pathways

The biosynthesis of moth sex pheromones, including (E)-4-Tetradecenyl acetate (B1210297), is a multi-step process involving a suite of enzymes. While significant progress has been made in identifying the key genes involved, the complete genetic architecture remains elusive. A major challenge lies in the existence of "cryptic" genes and non-expressed or conditionally expressed biosynthetic pathways. These are genetic sequences that have the potential to produce pheromone components but are not typically active under normal conditions.

Research has shown that some moth species possess genes for different desaturases—enzymes that introduce double bonds into fatty acid precursors—but only express one to produce their specific pheromone blend. pnas.orgnih.gov For instance, the European corn borer (Ostrinia nubilalis) has the genetic information for multiple desaturases, yet only the Δ11 desaturase is actively transcribed to produce the precursors for its characteristic Z11- and E11-14:OAc pheromone components. pnas.org This suggests the presence of dormant genetic potential that could be activated under specific evolutionary pressures, leading to rapid shifts in pheromone composition.

Future research will focus on identifying these cryptic genes and understanding the regulatory mechanisms that control their expression. Techniques like genome-wide association studies (GWAS) and transcriptomic analyses under various environmental and physiological conditions will be instrumental in uncovering these hidden pathways. Understanding how these pathways are silenced and potentially reactivated could provide profound insights into the rapid evolution of pheromone diversity. nih.govresearchgate.net

Computational Modeling of Pheromone-Receptor Interactions

Understanding the precise interaction between (E)-4-Tetradecenyl acetate and its corresponding receptor is a key goal in chemical ecology. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, offer a powerful in-silico approach to investigate these interactions at an atomic level.

Molecular docking predicts the preferred orientation of a ligand (the pheromone) when it binds to a receptor protein. nih.gov This can help identify the key amino acid residues in the receptor's binding pocket that are crucial for recognizing this compound. For instance, docking studies on pheromone-binding proteins (PBPs), which transport pheromones to the receptors, have revealed specific residues that interact with the acetate head group and the hydrocarbon tail of the pheromone molecule. researchgate.net

Molecular dynamics simulations can then be used to model the dynamic behavior of the pheromone-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. These computational approaches, when combined with experimental data from techniques like site-directed mutagenesis, can provide a detailed understanding of the structure-function relationship of pheromone receptors. nih.gov This knowledge is invaluable for designing synthetic molecules that can either mimic or block the action of this compound, leading to the development of novel and highly specific pest control agents.

CRISPR-Cas9 Gene Editing for Modulating Pheromone Production and Perception

The advent of CRISPR-Cas9 gene editing technology has revolutionized the field of genetics and offers unprecedented opportunities to study and manipulate pheromone systems. This powerful tool allows for the precise targeted modification of genes, enabling researchers to investigate the function of specific genes involved in both the production and perception of this compound.

Several studies have already demonstrated the successful application of CRISPR-Cas9 to disrupt pheromone biosynthesis in moths. For example, in the beet armyworm, Spodoptera exigua, knocking out a key desaturase gene (SexiDES5) using CRISPR-Cas9 resulted in female moths that were unable to produce their primary sex pheromone component, Z9,E12-tetradecadienyl acetate, rendering them unattractive to males. nih.govplos.orgnih.gov This approach provides a direct and powerful way to confirm the function of candidate genes identified through genomic and transcriptomic analyses.

In the future, CRISPR-Cas9 could be used to not only knock out genes but also to introduce subtle modifications, such as altering the active site of an enzyme to change the pheromone components produced. Similarly, this technology can be applied to modify the genes encoding pheromone receptors to alter their specificity or sensitivity. uva.nl These targeted genetic manipulations will be instrumental in dissecting the complex genetic networks that govern pheromone communication and could pave the way for novel genetic pest management strategies. technologynetworks.com

Application of AI and Machine Learning in Pheromone Discovery and Design

The vast and complex datasets generated by modern "-omics" technologies require sophisticated analytical tools to extract meaningful biological insights. Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to the field of chemical ecology for tasks ranging from pheromone discovery to the design of novel semiochemicals.

Machine learning algorithms can be trained on large datasets of known pheromones and their corresponding receptors to predict the activity of new, untested compounds. arxiv.org This approach, known as Quantitative Structure-Activity Relationship (QSAR) modeling, has been successfully used to identify new agonists for odorant receptors in pest insects. nih.gov For example, a machine learning model could be developed to predict the binding affinity of various molecules to the this compound receptor, allowing for the in-silico screening of large chemical libraries to identify potential attractants or repellents.

Furthermore, generative AI models can be used to design entirely new molecules with desired properties. nih.gov By learning the underlying patterns in existing pheromone structures, these models can propose novel compounds that are predicted to be highly active and specific. This "de novo" design approach could accelerate the discovery of new and more effective pest management tools. omanobserver.om The integration of AI and ML into pheromone research promises to revolutionize the way we discover, understand, and utilize chemical communication in insects. nih.govmdpi.comresearchgate.net

Elucidating the Evolutionary Drivers of Pheromone System Complexity and Diversity

The remarkable diversity of insect pheromones is a testament to the powerful evolutionary forces that shape chemical communication systems. nih.gov Understanding the drivers of this diversity is a central theme in chemical ecology. Several factors are thought to contribute, including sexual selection, species recognition, and ecological pressures such as predation and competition. researchgate.netresearchgate.net

Pheromone signals are often under strong stabilizing selection to maintain effective communication between mates. nih.gov However, subtle shifts in the pheromone blend can lead to reproductive isolation and, ultimately, speciation. nih.gov The evolution of pheromone diversity is therefore a delicate balance between the need for signal consistency and the potential for divergence. nih.gov

Future research will focus on integrating phylogenetic, genetic, and ecological data to unravel the complex evolutionary history of pheromone systems. researchgate.net By comparing the pheromone blends and the underlying genetic architecture across closely related species, researchers can identify the key evolutionary events that have led to the diversification of chemical signals. nih.govnih.gov Understanding these evolutionary drivers is not only of fundamental scientific interest but can also inform the development of more sustainable and evolution-proof pest management strategies.

Q & A

Q. How do comparative studies with structural analogs (e.g., Z-isomer or shorter-chain acetates) inform structure-activity relationships?

  • Methodological Answer : Synthesize analogs via modified Wittig or cross-metathesis reactions. Test analogs in competitive binding assays (SPR or ITC) to determine affinity differences. QSAR (Quantitative Structure-Activity Relationship) models predict bioactivity trends based on substituent effects (e.g., chain length, double-bond position) .

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